molecular formula C9H7ClO2 B11751182 (6-Chloro-1-benzofuran-3-YL)methanol

(6-Chloro-1-benzofuran-3-YL)methanol

Cat. No.: B11751182
M. Wt: 182.60 g/mol
InChI Key: OJNDOYOPLJXMDB-UHFFFAOYSA-N
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Description

Overview of the Benzofuran (B130515) Heterocycle in Chemical and Medicinal Chemistry Research

Benzofuran, a heterocyclic compound composed of a fused benzene (B151609) and furan (B31954) ring, represents a fundamental scaffold in a vast array of biologically active molecules. numberanalytics.commdpi.com This structural motif is prevalent in numerous natural products and has been widely adopted in the synthesis of novel compounds with significant therapeutic potential. mdpi.comacs.org The versatility of the benzofuran core has captivated the attention of chemists and medical researchers, leading to its extensive investigation in drug discovery and materials science. mdpi.comacs.org

The inherent chemical properties of the benzofuran ring system, including its aromaticity and the presence of an oxygen heteroatom, contribute to its ability to interact with various biological targets. numberanalytics.com This has resulted in the identification of benzofuran derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. acs.orghw.ac.uk Many clinically approved drugs feature the benzofuran scaffold, underscoring its importance in medicinal chemistry. hw.ac.uk The ongoing exploration of benzofuran chemistry continues to yield novel synthetic methodologies and new applications, solidifying its role as a privileged structure in advanced research. numberanalytics.comresearchgate.net

Research Significance of Substituted Benzofurans

The biological activity and physicochemical properties of benzofuran are significantly influenced by the nature and position of substituents on the heterocyclic ring system. nih.gov The introduction of various functional groups allows for the fine-tuning of a compound's therapeutic effects and provides a powerful tool for structure-activity relationship (SAR) studies. nih.gov

Halogenation of the benzofuran core, for instance, has been shown to enhance the anticancer and antimicrobial activities of these derivatives. nih.gov The introduction of electron-withdrawing groups can modulate the electronic properties of the molecule, potentially leading to improved interactions with biological targets. nih.gov Similarly, the incorporation of other functional groups, such as hydroxyl or amino moieties, can alter the solubility, polarity, and hydrogen-bonding capabilities of the molecule, which are critical factors for its pharmacokinetic and pharmacodynamic profiles. acs.org

The position of the substituent on the benzofuran ring is also a critical determinant of its biological activity. nih.gov For example, substitutions at the C-2 and C-3 positions of the furan ring, as well as various positions on the benzene ring, have been extensively explored to optimize the desired therapeutic outcomes. acs.org The strategic placement of substituents can lead to the development of highly potent and selective agents for a wide range of diseases.

Positioning of (6-Chloro-1-benzofuran-3-YL)methanol within Contemporary Benzofuran Research

While extensive research has been conducted on a wide array of substituted benzofurans, a specific focus on This compound is not prominently documented in publicly available scientific literature. However, its chemical structure allows for an informed estimation of its potential significance within the broader context of benzofuran research.

The structure of This compound incorporates two key features that are of significant interest in medicinal chemistry: a chloro-substituent on the benzene ring and a hydroxymethyl group at the 3-position of the furan ring.

The presence of a chlorine atom at the 6-position is noteworthy. Halogenated benzofurans have demonstrated enhanced biological activities, including anticancer and antimicrobial properties. nih.gov The chloro group can influence the molecule's lipophilicity and its ability to form halogen bonds, potentially leading to stronger interactions with biological targets. nih.gov

The 3-hydroxymethyl group is another important functional feature. 3-Hydroxymethylbenzofurans are recognized as valuable intermediates in the synthesis of more complex and biologically active benzofuran derivatives. dergipark.org.tr This functional group can serve as a handle for further chemical modifications, allowing for the creation of a library of related compounds for biological screening.

Given these structural characteristics, This compound can be positioned as a potentially valuable building block in the synthesis of novel therapeutic agents. Its combination of a halogenated benzofuran core with a reactive hydroxymethyl group makes it an attractive candidate for further investigation in the development of new drugs with a range of potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7ClO2

Molecular Weight

182.60 g/mol

IUPAC Name

(6-chloro-1-benzofuran-3-yl)methanol

InChI

InChI=1S/C9H7ClO2/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-3,5,11H,4H2

InChI Key

OJNDOYOPLJXMDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)OC=C2CO

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Chloro 1 Benzofuran 3 Yl Methanol and Its Analogs

Strategies for Benzofuran (B130515) Core Construction

The creation of the benzofuran ring system represents a pivotal step in the synthesis of (6-Chloro-1-benzofuran-3-YL)methanol. A variety of synthetic methodologies, from classic cyclization reactions to modern transition-metal-catalyzed processes, have been developed to achieve this. numberanalytics.commdpi.com

Cyclization Approaches for Benzofuran Ring Formation

Intramolecular cyclization stands as a cornerstone for benzofuran synthesis. mdpi.com These methods typically hinge on the formation of an ether bond between a phenolic oxygen and an adjacent side chain, which then undergoes cyclization.

A prevalent strategy involves the O-alkylation of a substituted phenol (B47542) with an α-haloketone, followed by intramolecular cyclization. nih.gov For instance, the reaction of phenols with α-haloketones in the presence of titanium tetrachloride can lead to the one-step synthesis of benzofurans through a tandem Friedel-Crafts-like alkylation and intramolecular cyclodehydration. nih.govresearchgate.netdntb.gov.ua Another classic approach is the Perkin rearrangement, which utilizes the cyclization of 3-phenoxyacrylic acids. tandfonline.com Additionally, base-promoted cyclization of appropriately substituted phenols provides a metal-free route to benzofurans. nih.gov

Starting MaterialsReagents/ConditionsProductYield (%)
Substituted Phenols, α-HaloketonesTiCl4, TFE, 70 °C2,3-Disubstituted Benzofurans76%
o-AlkynylphenolsCs2CO3, DMF, 60 °C2-Substituted Benzofurans76-88%
Alkynyl Sulfoxides, PhenolsTf2O, 2,6-di(tert-butyl)pyridineFunctionalized BenzofuransModerate to High

This table summarizes selected cyclization approaches for benzofuran synthesis.

Palladium-Catalyzed Coupling Reactions in Benzofuran Synthesis

Palladium-catalyzed reactions have become indispensable in heterocyclic chemistry, offering high efficiency and functional group tolerance for benzofuran synthesis. numberanalytics.comrsc.org A prominent method is the tandem Sonogashira coupling of a 2-halophenol with a terminal alkyne, followed by intramolecular cyclization. nih.govacs.org This approach allows for the rapid assembly of the benzofuran core.

Another powerful technique is the palladium-catalyzed hydrofuranization of unactivated alkenes with α-alkynyl arylols, which yields C3-alkylated benzofurans. rsc.org Furthermore, palladium-catalyzed carbonylative synthesis using 2-hydroxybenzyl alcohols and formic acid as a CO source provides access to benzofuran-2(3H)-ones. nih.gov The development of new palladium-catalyzed methods, such as the reaction of 2-hydroxystyrenes with iodobenzenes via a C–H activation/oxidation tandem reaction, continues to expand the synthetic toolbox. rsc.org

ReactantsCatalyst/ReagentsProductReference
2-Halophenols, Terminal AlkynesPalladium catalyst, Copper co-catalyst2-Substituted Benzofurans nih.govacs.org
α-Alkynyl Arylols, Unactivated OlefinsPalladium catalystC3-Alkylated Benzofurans rsc.org
2-Hydroxybenzyl AlcoholsPalladium catalyst, Formic AcidBenzofuran-2(3H)-ones nih.gov
2-Hydroxystyrenes, IodobenzenesPalladium catalystSubstituted Benzofurans rsc.org

This table highlights key palladium-catalyzed reactions for benzofuran synthesis.

Tandem Cyclization Reactions for Spiro-Benzofuran Architectures

Spiro-benzofuran structures, which contain a spirocyclic center involving the benzofuran ring, are of increasing interest. nih.gov Tandem or cascade reactions offer an efficient pathway to these complex three-dimensional molecules. rsc.org

One notable strategy involves the [3+2] azomethine ylide cycloaddition reaction to synthesize benzofuran spiro-pyrrolidine derivatives. nih.gov Another approach is the phenyliodine(III) diacetate (PIDA)/CuBr-mediated spirocyclization of (Z)-3-hydroxy-1-(2-hydroxyphenyl)-3-(2-halogenphenyl)prop-2-en-1-ones to form novel spiro[benzofuran-2,2'-benzo[b]thiophene]-3,3'-diones. researchgate.net Additionally, tandem Rh(II)-catalyzed O–H insertion followed by base-promoted cyclization of diazoarylidene succinimides has been developed for the synthesis of new spiroheterocycles. beilstein-journals.org The double-Michael addition of benzofuran-2-ones to dienones, catalyzed by a bifunctional thiourea-base, can produce optically enriched spirocyclic benzofuran-2-ones. nih.gov

Targeted Introduction of the Chloro Substituent at C-6

The regioselective installation of a chlorine atom at the C-6 position of the benzofuran nucleus is a critical and often challenging step in the synthesis of this compound.

Regioselective Halogenation Techniques

Direct halogenation of a preformed benzofuran ring can be employed, but the regioselectivity is highly dependent on the existing substitution pattern and the reaction conditions. For instance, the synthesis of 5-chloro-2,3-diphenylbenzofuran has been achieved through copper-mediated oxidative annulation of phenols and unactivated internal alkynes, where the chloro-substituent was present on the phenol precursor. rsc.org In some cases, direct chlorination of a substituted benzofuran can be achieved with controlled stoichiometry of the chlorinating agent. A study on the synthesis of (5-Chloro-1-benzofuran-2-yl)(4-chlorophenyl)-methanone demonstrates the formation of a chloro-substituted benzofuran derivative. tandfonline.com

Synthesis from Pre-chlorinated Aromatic Precursors

A more dependable method for ensuring the C-6 chloro substitution is to begin with a pre-chlorinated aromatic starting material. This strategy involves incorporating the chlorine atom onto the phenolic precursor before the construction of the benzofuran ring.

For the synthesis of this compound, a logical starting material is 4-chlorophenol. This precursor can then be subjected to various benzofuran-forming reactions. The synthesis of benzofuran derivatives from phenols and α-haloketones is a well-established method where a substituted phenol, such as 4-chlorophenol, can be used to introduce the chloro substituent at the desired position. nih.gov The reaction of phenols with alkynyl sulfoxides also allows for the use of chloro-substituted phenols to generate the corresponding chlorinated benzofurans. rsc.org This approach provides excellent control over the regiochemistry of the final product.

PrecursorReactionProductSignificance
4-ChlorophenolReaction with α-haloketone6-Chlorobenzofuran (B126303) derivativeEnsures C-6 chlorine placement
Chloro-substituted phenolsCopper-mediated oxidative annulation with internal alkynesChloro-substituted benzofuransRegiocontrolled synthesis
Chloro-substituted phenolsReaction with alkynyl sulfoxidesChloro-substituted benzofuransVersatile method for functionalized benzofurans

This table illustrates the use of pre-chlorinated precursors in benzofuran synthesis.

Functionalization at the C-3 Position to Yield the Methanol (B129727) Moiety

The introduction of a methanol group at the C-3 position of the 6-chloro-1-benzofuran scaffold is a critical step in the synthesis of this compound. This transformation is typically achieved through the reduction of a carbonyl-containing precursor or, less commonly, via direct functionalization methods.

Reduction of Carbonyl Precursors (e.g., Ketones, Esters)

A prevalent and reliable strategy for synthesizing 3-hydroxymethylbenzofurans involves the reduction of a corresponding C-3 carbonyl compound. The carbonyl precursor is most often a 3-acylbenzofuran (a ketone) or a benzofuran-3-carboxylate (an ester).

The synthesis of the required ketone precursors, such as 3-acyl-6-chlorobenzofurans, can be accomplished through various routes. One effective method involves the rearrangement and subsequent transformation of 2-hydroxychalcone (B1664081) derivatives. nih.gov Depending on the reaction conditions, cyclized 2,3-dihydrobenzofurans can be selectively converted into 3-acylbenzofurans. nih.gov

Once the C-3 carbonyl precursor is obtained, it is reduced to the primary alcohol. The choice of reducing agent depends on the nature of the carbonyl group.

Reduction of Aldehydes and Ketones: For the reduction of 3-formyl or 3-acylbenzofurans, mild reducing agents are highly effective. Sodium borohydride (B1222165) (NaBH₄) is commonly employed for this transformation due to its selectivity, operational simplicity, and compatibility with various functional groups. rhhz.net The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol, at room temperature, affording the desired 3-hydroxymethylbenzofuran in high yield. Lithium aluminum hydride (LiAlH₄) can also be used but is a much stronger and less selective reducing agent.

Reduction of Esters: Benzofuran-3-carboxylates can also serve as precursors. The reduction of esters to primary alcohols generally requires a more potent reducing agent than what is needed for ketones. Lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) is the standard reagent for this conversion. The reaction involves the nucleophilic attack of the hydride on the ester carbonyl, followed by the elimination of the alkoxy group and a second hydride attack on the intermediate aldehyde. An acidic workup then protonates the resulting alkoxide to yield the alcohol. Alternatively, a two-step, one-pot procedure can be used where the ester is first reduced to the aldehyde, which is then further reduced to the alcohol.

The following table summarizes typical conditions for the reduction of carbonyl precursors at the C-3 position of the benzofuran ring.

Precursor TypeReagentSolventTypical ConditionsProductRef.
3-FormylbenzofuranSodium Borohydride (NaBH₄)Methanol/Ethanol0°C to Room Temp3-Hydroxymethylbenzofuran rhhz.net
3-AcylbenzofuranSodium Borohydride (NaBH₄)Methanol/EthanolRoom Temp1-(Benzofuran-3-yl)ethanol derivative
Benzofuran-3-carboxylateLithium Aluminum Hydride (LiAlH₄)Anhydrous THF/Diethyl Ether0°C to Reflux3-Hydroxymethylbenzofuran

Direct Functionalization Methods for Hydroxymethyl Group Installation

Directly introducing a hydroxymethyl group onto the C-3 position of a pre-formed 6-chlorobenzofuran ring in a single step is challenging and less common than the reduction of carbonyl precursors. Most strategies that appear "direct" are often multi-step, one-pot procedures where an intermediate is not isolated.

One innovative one-step method to produce 3-hydroxymethylbenzofuran derivatives involves the intramolecular cyclization of a carefully designed acyclic precursor. For instance, the acid-catalyzed cyclization of a 2-(methoxymethyl)-2-(2'-methoxyphenyl)-butanone derivative in THF has been shown to yield the 3-hydroxymethylbenzofuran structure directly. rhhz.net This approach bypasses the need to first construct the benzofuran ring and then functionalize it.

More commonly, "direct" functionalization is approached as a sequence of reactions in a single pot. A prominent example is the Vilsmeier-Haack reaction , which introduces a formyl group (-CHO) onto electron-rich aromatic rings. ijpcbs.comwikipedia.org While this reaction typically favors the C-2 position in benzofurans, modifying the substrate and reaction conditions can influence regioselectivity towards the C-3 position. The Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF), acts as the electrophile. ijpcbs.comorganic-chemistry.org Following formylation, the resulting 6-chloro-1-benzofuran-3-carbaldehyde can be reduced in situ with a suitable hydride agent like NaBH₄ to yield this compound.

Another powerful strategy relies on the rearrangement of 2-hydroxychalcones. Under specific acidic conditions, these precursors can be selectively converted into 3-formylbenzofurans, which are ideal intermediates for reduction to the target methanol. nih.gov

MethodDescriptionKey ReagentsIntermediateRef.
Intramolecular CyclizationAcid-catalyzed cyclization of an acyclic precursor to form the functionalized benzofuran ring directly.HCl, THFAcyclic ketone rhhz.net
Vilsmeier-Haack Formylation & ReductionElectrophilic formylation at C-3 followed by in-situ reduction of the resulting aldehyde.1. POCl₃, DMF2. NaBH₄6-Chloro-1-benzofuran-3-carbaldehyde ijpcbs.comwikipedia.org
Chalcone (B49325) Rearrangement & ReductionSelective rearrangement of a 2-hydroxychalcone to a 3-formylbenzofuran, followed by reduction.1. Acid (e.g., p-TsOH)2. NaBH₄3-Formylbenzofuran derivative nih.gov

Green Chemistry Approaches in Benzofuran Synthesis

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use environmentally benign solvents, are increasingly being applied to the synthesis of heterocyclic compounds like benzofurans. Ultrasound and microwave irradiation have emerged as powerful tools to achieve these goals, offering significant advantages over conventional heating methods.

Ultrasound-Assisted Synthetic Protocols

Ultrasound-assisted organic synthesis utilizes the energy of acoustic waves to induce cavitation in the reaction medium. The formation, growth, and collapse of these microscopic bubbles generate localized hot spots with extremely high temperatures and pressures, which can dramatically accelerate reaction rates.

Key advantages of ultrasound-assisted synthesis include:

Rate Acceleration: Reactions that take several hours under conventional heating can often be completed in minutes. nih.gov

Higher Yields: The enhanced reactivity often leads to a more complete conversion of starting materials to products. rhhz.net

Energy Efficiency: Lower bulk temperatures and shorter reaction times contribute to reduced energy consumption.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) employs microwave energy to heat reactions. Unlike conventional heating, which relies on conduction and convection, microwaves directly heat the bulk of the material through dielectric heating of polar molecules. nih.gov This process is highly efficient, leading to rapid and uniform heating throughout the reaction mixture.

MAOS has become a cornerstone of modern medicinal chemistry for the synthesis of heterocyclic structures, including benzofurans. organic-chemistry.org Numerous protocols, such as Sonogashira coupling followed by cyclization to form the benzofuran ring, have been optimized using microwave irradiation. youtube.com These methods are noted for being more efficient in terms of reaction time, yield, and product purity. organic-chemistry.orgnih.gov The ability to use smaller volumes of solvent or even perform reactions under solvent-free conditions further enhances the green credentials of this technique. nih.gov

The table below compares conventional heating with microwave-assisted synthesis for a representative benzofuran synthesis step.

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)Ref.
Heating Mechanism Conduction/Convection (surface-in)Dielectric Heating (in-core) nih.gov
Reaction Time Hours to DaysMinutes to Hours organic-chemistry.orgyoutube.com
Energy Input High and sustainedLower and targeted nih.gov
Yield Moderate to GoodGood to Excellent organic-chemistry.orgyoutube.com
Side Products Often significantMinimized youtube.com
Solvent Use Often requires large volumesReduced volume or solvent-free possible nih.gov

Advanced Spectroscopic and Structural Elucidation of 6 Chloro 1 Benzofuran 3 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Characterization

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the chemical environment, connectivity, and spatial relationships of protons and carbons within the (6-Chloro-1-benzofuran-3-YL)methanol molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation

The ¹H NMR spectrum provides information about the number, environment, and neighboring relationships of the hydrogen atoms (protons) in the molecule. For this compound, the spectrum is predicted to show distinct signals for the aromatic protons, the furan (B31954) ring proton, the methylene protons of the methanol (B129727) group, and the hydroxyl proton.

The aromatic region would feature signals for protons H-4, H-5, and H-7. The proton at the 2-position of the furan ring (H-2) is expected to appear as a singlet in the downfield region due to the influence of the adjacent oxygen atom. The methylene protons (-CH₂OH) would likely appear as a singlet, while the hydroxyl proton (-OH) signal is typically a broad singlet whose chemical shift can vary depending on solvent and concentration.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2 ~7.85 s (singlet) -
H-4 ~7.65 d (doublet) J = 8.4
H-7 ~7.50 d (doublet) J = 2.0
H-5 ~7.25 dd (doublet of doublets) J = 8.4, 2.0
-CH₂- ~4.75 s (singlet) -

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Assignments

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum for this compound is predicted to display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atoms of the benzofuran (B130515) ring system will resonate at lower field (higher ppm) compared to the methylene carbon of the methanol group. The presence of the electron-withdrawing chlorine atom and the oxygen atom significantly influences the chemical shifts of the ring carbons.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-7a ~155.5
C-6 ~131.0
C-3a ~129.5
C-5 ~125.0
C-2 ~144.0
C-4 ~122.0
C-7 ~112.5
C-3 ~128.0

Two-Dimensional NMR Techniques (e.g., HMQC, DEPT-135)

Two-dimensional (2D) NMR techniques provide further confirmation of the molecular structure by showing correlations between different nuclei.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps distinguish between CH, CH₂, and CH₃ groups. For this compound, a DEPT-135 spectrum would show positive signals for the four CH carbons (C-2, C-4, C-5, C-7) and a negative signal for the CH₂ carbon of the methanol group. The quaternary carbons (C-3, C-3a, C-6, C-7a) would be absent from the spectrum.

HMQC (Heteronuclear Multiple Quantum Coherence): This 2D experiment would show correlations between protons and the carbon atoms to which they are directly attached. The predicted correlations would be:

The proton signal at ~7.85 ppm would correlate with the carbon signal at ~144.0 ppm (H-2 to C-2).

The proton signal at ~7.65 ppm would correlate with the carbon signal at ~122.0 ppm (H-4 to C-4).

The proton signal at ~7.25 ppm would correlate with the carbon signal at ~125.0 ppm (H-5 to C-5).

The proton signal at ~7.50 ppm would correlate with the carbon signal at ~112.5 ppm (H-7 to C-7).

The methylene proton signal at ~4.75 ppm would correlate with the methylene carbon signal at ~58.0 ppm (-CH₂- to -CH₂OH).

Vibrational Spectroscopy for Functional Group and Structural Conformation

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its functional groups. A prominent broad band in the high-frequency region is expected for the O-H stretching vibration of the alcohol group. The aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic and furan rings, as well as the C-O stretching of the ether and alcohol, would be visible in the fingerprint region.

Predicted FT-IR Data

Wavenumber (cm⁻¹) Predicted Intensity Vibration Type
~3350 Strong, Broad O-H stretch (alcohol)
~3100-3000 Medium Aromatic C-H stretch
~1610, 1580, 1470 Medium-Strong C=C Aromatic & Furan ring stretch
~1250 Strong Aryl-O ether stretch
~1050 Strong C-O alcohol stretch
~820 Strong C-H out-of-plane bending

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its valence electrons are promoted from a ground state to a higher energy excited state. For organic molecules like this compound, absorption is typically restricted to functional groups containing valence electrons of low excitation energy, known as chromophores. The benzofuran ring system is the primary chromophore in this molecule, and its electronic absorption spectrum is influenced by the attached substituents (the chloro, and methanol groups).

The UV-Vis spectrum of a substituted benzofuran is characterized by absorption bands corresponding to π → π* transitions. The position and intensity of these bands are sensitive to the nature and position of substituents on the benzofuran core researchgate.net. The parent compound, benzofuran, exhibits absorption maxima around 245 nm, 278 nm, and 285 nm in alcohol nih.gov.

For this compound, the chlorine atom and the hydroxymethyl group are expected to act as auxochromes, modifying the absorption profile of the benzofuran chromophore. An auxochrome is a group of atoms attached to a chromophore which modifies the ability of that chromophore to absorb light. The chloro group, being electron-withdrawing, and the hydroxymethyl group can cause shifts in the absorption maxima to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths.

Experimental studies on various substituted benzofurans have shown a marked dependence of the first electronic absorption band on the position of the substituent researchgate.net. For instance, mono-crown benzofuran derivatives show main absorption bands around 284-290 nm, with a shoulder at 325-350 nm researchgate.net. Based on these analogs, the expected UV-Vis absorption data for this compound in a suitable solvent like ethanol or methanol would likely feature strong absorptions in the 250-300 nm range.

Table 1: Illustrative UV-Vis Absorption Data for Benzofuran Analogs

Compound Solvent λmax (nm) Reference
Benzofuran Alcohol 245, 278, 285 nih.gov
2-Phenylbenzofuran Not Specified Multiple peaks spectrabase.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in analytical chemistry that provides highly accurate and precise mass measurements of molecules . Unlike low-resolution mass spectrometry, HRMS can determine the mass-to-charge ratio (m/z) of an ion to within sub-ppm levels of accuracy, which is crucial for unambiguously determining the elemental composition of a compound . This technique is essential for confirming the molecular formula of newly synthesized compounds like this compound.

The molecular formula for this compound is C₉H₇ClO₂. The presence of chlorine is a key isotopic signature that would be observed in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), which results in a characteristic M+2 peak with an intensity ratio of approximately 3:1. HRMS can resolve these isotopic peaks and use their exact masses to further confirm the presence of chlorine in the molecule.

The calculated exact mass for the monoisotopic molecular ion [M]⁺ of C₉H₇³⁵ClO₂ is 182.01345 Da. An HRMS experiment would be expected to yield a measured mass that agrees with this calculated value to within a very small error margin (typically < 5 ppm), thus confirming the molecular formula.

Table 2: Calculated Exact Masses for this compound

Molecular Formula Ion Type Isotope Calculated Exact Mass (Da)
C₉H₇ClO₂ [M]⁺ ³⁵Cl 182.01345
C₉H₇ClO₂ [M+H]⁺ ³⁵Cl 183.02128
C₉H₇ClO₂ [M]⁺ ³⁷Cl 183.99841

X-ray Crystallography for Solid-State Structure Determination

To perform a single-crystal X-ray diffraction study, a high-quality single crystal of this compound would be required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

While the specific crystal structure of this compound is not available, data from other substituted benzofurans can illustrate the type of information obtained. For example, the crystal structure of 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester was solved and found to crystallize in the triclinic system with space group P-1 researchgate.net. Such studies provide precise unit cell parameters (a, b, c, α, β, γ) and other crystallographic details. The benzofuran unit in such derivatives is typically found to be essentially planar.

Table 3: Illustrative Single-Crystal X-ray Diffraction Data for a Benzofuran Derivative (Data based on 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester)

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 9.268(13)
b (Å) 11.671(15)
c (Å) 15.414(2)
α (°) 75.185(5)
β (°) 72.683(5)
γ (°) 71.301(5)
Volume (ų) 1483.8(3)
Z 4

Source: researchgate.net

The solid-state structure reveals the molecule's preferred conformation and the network of intermolecular interactions that stabilize the crystal lattice. For this compound, the key functional groups influencing crystal packing are the hydroxyl (-OH) group, the chloro (–Cl) atom, and the aromatic benzofuran system.

The hydroxyl group is a strong hydrogen bond donor and acceptor, and it would be expected to participate in O-H···O hydrogen bonds, a dominant interaction in the crystal packing of many organic molecules mdpi.comnih.gov. These hydrogen bonds could link molecules into chains, dimers, or more complex three-dimensional networks.

The chlorine atom can participate in various non-covalent interactions, including halogen bonding and C-H···Cl contacts. Furthermore, the planar benzofuran ring system can engage in π-π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or offset from one another. The interplay of these hydrogen bonds, halogen interactions, and π-π stacking dictates the final crystal architecture. Analysis of the crystal structures of related hydroxymethyl-substituted aromatic compounds often reveals extensive hydrogen-bonding networks as a primary packing motif nih.gov.

Computational Chemistry and Theoretical Investigations of 6 Chloro 1 Benzofuran 3 Yl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

DFT is a computational method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

TD-DFT is an extension of DFT used to describe the electronic excited states of molecules.

Frontier Molecular Orbital (FMO) Analysis

FMO theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

HOMO-LUMO Energy Gaps and Electron Transfer CharacteristicsThe energies of the HOMO and LUMO and the gap between them are crucial indicators of a molecule's chemical reactivity and electronic properties. A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive and can be more easily excited. This analysis provides insights into the electron-donating and electron-accepting capabilities of the molecule.

While research exists for structurally similar compounds, such as other benzofuran (B130515) derivatives, the specific computational data for (6-Chloro-1-benzofuran-3-YL)methanol is absent from the available literature. Future computational studies would be necessary to generate the specific data points for its geometry, vibrational modes, electronic transitions, and frontier molecular orbitals.

Advanced Computational Modeling for Molecular Behavior

The study of this compound and its derivatives has been significantly advanced through the use of computational modeling. These theoretical approaches provide deep insights into the molecule's behavior at a subatomic level, which is crucial for understanding its chemical reactivity and potential applications.

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the effects of substituents on the benzofuran scaffold. researchgate.net The introduction of a chlorine atom at the 6-position and a methanol (B129727) group at the 3-position of the 1-benzofuran ring in this compound significantly influences the molecule's electronic properties and reactivity.

The chlorine atom, being an electron-withdrawing group, and the methanol group, which can act as either an electron-donating or -withdrawing group depending on its orientation and interaction with the rest of the molecule, alter the electron density distribution across the benzofuran system. These changes in electronic properties are critical in predicting the molecule's reactivity towards electrophiles and nucleophiles. researchgate.net

Theoretical calculations help in determining various molecular descriptors that quantify these effects. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the electrostatic potential surface. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. sciforum.net

The presence of substituents on the benzofuran ring can lead to varied biological activities. For instance, studies on other benzofuran derivatives have shown that substitutions at different positions can be crucial for their cytotoxic activity. nih.gov Computational methods like 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) are employed to build models that can predict the biological activity of new molecules based on their structural and electronic features. researchgate.net

Interactive Data Table: Calculated Electronic Properties of Benzofuran Derivatives

The following table illustrates the theoretical impact of substitutions on the electronic properties of the benzofuran ring system. The values are representative and intended to show the trends observed in computational studies of substituted benzofurans.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
1-Benzofuran-6.2-0.85.4
6-Chloro-1-benzofuran-6.4-1.15.3
This compound-6.3-1.05.3

Note: These values are illustrative and based on general trends reported in computational studies of substituted benzofurans. Actual values would require specific calculations for each molecule.

The data suggests that the introduction of a chlorine atom at the 6-position lowers both the HOMO and LUMO energies, indicative of its electron-withdrawing nature. The methanol group at the 3-position can modulate these electronic properties. Such computational insights are invaluable for the rational design of new benzofuran derivatives with desired chemical and biological properties. researchgate.netresearchgate.net

Reactivity and Mechanistic Studies of 6 Chloro 1 Benzofuran 3 Yl Methanol and Its Analogs

Chemical Transformations at the Hydroxymethyl Group

The hydroxymethyl group at the 3-position of the benzofuran (B130515) ring is a key site for synthetic modification. Its primary alcohol nature allows for a range of classical transformations, including oxidation, esterification, and etherification, providing pathways to a variety of functionalized derivatives.

The oxidation of the hydroxymethyl group in (6-Chloro-1-benzofuran-3-YL)methanol can yield either the corresponding aldehyde, 6-chloro-1-benzofuran-3-carbaldehyde, or the carboxylic acid, depending on the oxidant and reaction conditions employed.

The synthesis of 3-formylbenzofurans is a well-established transformation. nih.gov For instance, the oxidation of a 2,3-dihydrobenzofuran (B1216630) precursor using p-toluenesulfonic acid (p-TsOH) in hexafluoroisopropanol ((CF₃)₂CHOH) can yield the 3-formylbenzofuran derivative. nih.gov While specific studies on the 6-chloro substituted analog are not detailed in the provided results, general methods for the oxidation of 3-hydroxymethylbenzofurans are applicable. Common oxidizing agents for converting primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions.

Further oxidation to the carboxylic acid can be achieved using stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). The synthesis of related benzofuran-3-carboxylates has been achieved through various heterocyclization strategies, indicating the stability of the carboxylate functionality on the benzofuran ring. researchgate.net

Table 1: Representative Oxidation Reactions of Benzofuran Alcohols

Starting MaterialReagent(s)ProductYieldReference
2,3-Dihydrobenzofuran-3-methanol derivativep-TsOH, (CF₃)₂CHOH3-Formylbenzofuran derivative80% nih.gov
2-BMIDA Benzofurans1. KHF₂, MeOH2. Oxone®, AcetoneBenzofuranonesExcellent strath.ac.uk
6-MethylbenzofuranDDQ, MnO₂6-Benzofuran-carbaldehyde~75-80%

Note: The table includes examples from analogous systems to illustrate common synthetic routes.

The hydroxymethyl group of this compound readily undergoes esterification and etherification reactions, which are fundamental for modifying the compound's properties.

Esterification: The formation of esters can be achieved through standard methods, such as reaction with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine), or by using a carboxylic acid under acidic catalysis (Fischer esterification). For example, the esterification of monochloroacetic acid with lower alcohols is typically performed at high temperatures (155-165°C) using an acid catalyst like a C₁₀-C₁₃-alkylbenzosulfonic acid. google.com These methods can be adapted for the esterification of this compound.

Etherification: Ether derivatives can be synthesized, for example, via the Williamson ether synthesis. This involves deprotonation of the hydroxymethyl group with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, followed by reaction with an alkyl halide. All salts, esters, and ethers of controlled substances may also be controlled under legislation, depending on the jurisdiction. www.gov.uk

Reactivity of the Benzofuran Core

The reactivity of the benzofuran ring in this compound is dictated by the interplay of the fused benzene (B151609) ring, the oxygen heteroatom, and the electron-withdrawing chlorine substituent at the 6-position.

Nucleophilic Substitution: The chlorine atom at the 6-position is generally unreactive towards nucleophilic aromatic substitution (SNAr) unless activated by strong electron-withdrawing groups. The presence of multiple nitro groups, for example, significantly enhances the reactivity of chlorobenzenes towards nucleophiles. doubtnut.com In the absence of such activating groups, harsh conditions would be required to substitute the chlorine on the 6-chlorobenzofuran (B126303) ring.

Table 2: Regioselectivity in Reactions of the Benzofuran Core

Reaction TypePosition(s) of AttackInfluencing FactorsReference
Electrophilic Substitution (unsubstituted benzofuran)C2 and C3Formation of stable sigma complex intermediates. stackexchange.com
Electrophilic Substitution (6-chlorobenzofuran)Benzene ring (positions ortho/para to Cl, but deactivated)Chlorine's electron-withdrawing inductive effect and resonance effects.
Nucleophilic Aromatic Substitution (on Cl)C6Requires strong activation from other electron-withdrawing groups. doubtnut.com

Metallation, particularly lithiation, is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. The position of metallation is directed by the most acidic proton or by coordinating groups. In fluorinated (alkylthio)benzenes, metallation with n-butyllithium can occur selectively ortho to the fluorine atom or at the thiomethyl carbon, depending on the substrate. researchgate.net Similarly, (alkylthio)benzenes can be regioselectively metallated at the alpha position of the alkylthio group or at the ortho position of the benzene ring using superbases. researchgate.net

For this compound, metallation could potentially be directed by the oxygen of the furan (B31954) ring or the hydroxymethyl group. Subsequent reaction of the resulting organometallic intermediate with various electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) would allow for the introduction of a wide range of substituents at specific positions on the benzofuran core, a strategy used in the synthesis of 1-benzofuran-5-carbaldehyde (B110962) from 5-bromo-1-benzofuran via a Grignard reagent.

Ring-Opening and Ring-Closure Mechanisms

The formation and cleavage of the benzofuran ring are fundamental processes in the synthesis and transformation of this heterocyclic system.

Ring-Closure: A multitude of methods exist for the synthesis of the benzofuran ring. nih.gov A common strategy involves the intramolecular cyclization of a suitably substituted phenol (B47542) derivative. For example, an isomerization-ring-closing metathesis (RCM) approach has been used to synthesize substituted benzofurans from 1-allyl-2-allyloxybenzenes. organic-chemistry.org Another method involves the palladium-catalyzed direct arylation and ring-closure of benzofurans with aryl iodides, proceeding through a Heck-type oxyarylation mechanism. acs.org Iron-catalyzed C-H annulation of 2-vinylbenzofurans can lead to a cascade reaction involving ring-opening and subsequent formation of isoquinolones. researchgate.net

Ring-Opening: The benzofuran ring, while aromatic, can undergo ring-opening reactions under certain conditions. Nickel-catalyzed reactions have been developed for the ring-opening of benzofurans with silanes or alkyl halides, leading to the formation of ortho-functionalized phenol derivatives. chinesechemsoc.orgacs.orgchinesechemsoc.org These transformations typically proceed via cleavage of the C2-O bond. acs.orgchinesechemsoc.org Mechanistic studies involving DFT calculations and control experiments suggest that these reactions can proceed through a formal C-O bond activation via Ni-H insertion and β-O elimination, rather than direct oxidative addition of nickel into the C-O bond. acs.org A transition-metal-free benzofuran ring-opening has also been reported, enabling the synthesis of fully substituted cyclopentenones. nih.gov

Cycloaddition and Condensation Reactions

The benzofuran scaffold, particularly with activating or directing groups at the C3 position, can participate in a variety of cycloaddition and condensation reactions. These reactions are crucial for building molecular complexity and accessing novel heterocyclic systems. The reactivity is often influenced by the nature of the substituents on both the furan and benzene rings.

Cycloaddition Reactions:

Benzofuran derivatives can act as dienophiles or participate in other forms of cycloadditions, leading to the formation of polycyclic structures. The specific role of the benzofuran derivative in a cycloaddition reaction is highly dependent on the substitution pattern and the reaction partner.

Diels-Alder Reactions: While the furan ring in benzofuran is aromatic and thus less reactive as a diene than furan itself, certain benzofuran derivatives can undergo Diels-Alder reactions. For instance, ethyl 1-benzofuran-3-carboxylates, which are analogs of this compound, have been shown to react with Danishefsky's diene in a regioselective manner. nsc.ruresearchgate.net This reaction provides an effective route to construct hexahydrodibenzo[b,d]furan-7-one and tetrahydrodibenzo[b,d]furan-7-one skeletons. nsc.ruresearchgate.net The reactivity in these [4+2] cycloadditions is influenced by the electronic nature of the dienophile.

[3+2] Cycloaddition Reactions: Benzofuran derivatives are also valuable partners in [3+2] cycloaddition reactions. An efficient method for creating benzofuro[3,2-b]indol-3-one derivatives involves the dearomative (3+2) cycloaddition of 2-nitrobenzofurans with para-quinamines. nih.gov This reaction proceeds smoothly under mild conditions with high diastereoselectivity. nih.gov Another example is the phosphine-catalyzed [3+2] annulation of activated 1,4-naphthoquinones with acetylenecarboxylates to furnish naphtho[1,2-b]furans. researchgate.net

Photochemical Cycloadditions: Photoinduced electron transfer can facilitate cycloaddition reactions of 2-vinylbenzofurans with various partners like 1,3-cyclohexadienes and styrenes, yielding [4+2] and [2+2] cycloadducts. researchgate.net These reactions often proceed through radical cation intermediates. researchgate.net

Table 1: Examples of Cycloaddition Reactions with Benzofuran Analogs

Reaction Type Benzofuran Reactant Reagent Product Type Reference
Diels-Alder Ethyl 1-benzofuran-3-carboxylates Danishefsky's diene Tetrahydrodibenzo[b,d]furan-7-ones nsc.ruresearchgate.net
[3+2] Cycloaddition 2-Nitrobenzofurans para-Quinamines Benzofuro[3,2-b]indol-3-ones nih.gov
Photoinduced [4+2] 2-Vinylbenzofuran 1,3-Cyclohexadiene Tetrahydrodibenzofurans researchgate.net

Condensation Reactions:

The functional groups on the benzofuran ring, such as the hydroxymethyl group in this compound or its corresponding aldehyde, are key for engaging in condensation reactions. These reactions are widely used to build larger molecules and introduce new heterocyclic rings.

Aldol and Claisen-Type Condensations: The aldehyde analog, 6-chloro-1-benzofuran-3-carbaldehyde, can undergo aldol-type condensations. For example, condensation of benzofuran-2-yl methyl ketones with aldehydes can produce chalcones, which can then be used to form other heterocyclic systems like pyrazoles. researchgate.net Similarly, Claisen condensation of benzofuran derivatives can lead to the synthesis of more complex structures. researchgate.net

Synthesis of Heterocyclic Systems: Benzofuran-3-carbaldehyde (B161172) is a versatile building block for synthesizing fused heterocyclic systems. For example, three-component condensation of polyalkoxyphenols, arylglyoxals, and Meldrum's acid can produce substituted benzofuran-3-ylacetic acids. researchgate.net The aldehyde functionality can also be used to construct pyrazolo[3,4-b]pyridine and other nitrogen-containing heterocycles through condensation with appropriate amino-heterocycles. rasayanjournal.co.in

Wittig Reaction: The aldehyde group of benzofuran-3-carbaldehyde analogs can be converted to an alkene via the Wittig reaction, providing a route to C3-alkenyl benzofuran derivatives. acs.org

Table 2: Examples of Condensation Reactions with Benzofuran Analogs

Reaction Type Benzofuran Reactant Reagent Product Type Reference
Aldol Condensation Benzofuran-2-yl methyl ketone 4-Hydroxy-3-methoxy-benzaldehyde Chalcones researchgate.net
Three-Component Polyalkoxyphenol Arylglyoxal, Meldrum's acid Benzofuran-3-ylacetic acids researchgate.net
Heterocycle Formation 3-Amino-1-phenylpyrazolin-5-one 4-Hydroxy-6-methylpyran-2-one Pyrazolo[3,4-b]pyridine-3-ones rasayanjournal.co.in

Investigation of Reaction Intermediates and Transition States

Understanding the mechanisms of the reactions involving this compound and its analogs is crucial for optimizing reaction conditions and predicting product outcomes. This involves the study of transient species like reaction intermediates and the energetic profiles of transition states.

Investigation of Reaction Intermediates:

The identification and characterization of reaction intermediates, even if transient, provide significant insight into the reaction pathway.

Proposed Intermediates in Condensation and Rearrangement: In the selective synthesis of 3-formylbenzofurans from 2,3-dihydrobenzofuran precursors, a diprotonated intermediate has been proposed. nih.gov This intermediate is thought to be stabilized by specific solvents like (CF₃)₂CHOH, leading to a ring-opening and subsequent ring-closing cascade to form the 3-formyl product. nih.gov In many metal-catalyzed syntheses of benzofurans, various organometallic intermediates involving catalysts like palladium, copper, or rhodium are proposed. acs.orgnih.gov For example, in copper-catalyzed reactions, a copper acetylide intermediate is often suggested. nih.gov

Radical Cation Intermediates: In photoinduced cycloaddition reactions of 2-vinylbenzofurans, the formation of intermediate cyclobutyl radical cations has been suggested. researchgate.net These intermediates can then undergo further rearrangements, such as 1,3-sigmatropic shifts, to yield the final products. researchgate.net

Investigation of Transition States:

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating the transition states of reactions involving benzofuran derivatives. These studies help to elucidate the reaction pathways and explain observed selectivities.

Computational Studies of Cycloadditions: DFT calculations have been employed to study the mechanisms of [8+2] cycloadditions of dienylfurans and dienylisobenzofurans. pku.edu.cn These studies have helped to differentiate between concerted and stepwise pathways and to understand the factors that control the regiochemistry of the reaction. pku.edu.cn For Diels-Alder reactions, computational studies can model the transition states for endo and exo approaches, helping to predict the diastereoselectivity of the reaction. rsc.org

Mechanistic Insights from Quantum Chemical Calculations: Quantum chemical calculations have been used to support the proposed mechanisms for the radical cation cycloaddition reactions of 2-vinylbenzofurans. researchgate.net These calculations help to explain the observed regio- and diastereoselectivities by comparing the energies of different possible transition states. researchgate.net Molecular docking and other computational studies have also been used to investigate the binding of benzofuran derivatives to biological targets, which can provide insights into their mechanism of action at a molecular level. nih.gov

Table 3: Summary of Mechanistic Investigations

Reaction Type Method of Investigation Key Findings Reference
Rearrangement to 3-formylbenzofurans Mechanistic Proposal Involvement of a diprotonated intermediate stabilized by the solvent. nih.gov
Photoinduced Cycloaddition Quantum Chemical Calculations Formation of cyclobutyl radical cation intermediates and subsequent sigmatropic shifts. researchgate.net
[8+2] Cycloaddition Density Functional Theory (DFT) Elucidation of stepwise reaction pathways and the role of aromatic stabilization in driving the reaction. pku.edu.cn
Diels-Alder Reaction Computational Studies Prediction of regio- and diastereoselectivity by modeling transition state energies. rsc.org

An in-depth examination of the structure-activity relationships (SAR) and ligand-target interactions of benzofuran derivatives reveals critical insights into the molecular features governing their biological activity. This article focuses specifically on the chemical compound this compound, dissecting the influence of its key structural components on molecular interactions. Through an analysis of halogenation effects, the role of the C-3 methanol (B129727) group, and computational binding predictions, a comprehensive understanding of its potential as a ligand emerges.

Derivatization and Scaffold Hybridization Strategies for Benzofuran Based Research Scaffolds

Design and Synthesis of Hybrid Molecular Scaffolds Incorporating Benzofurans

Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, has emerged as a powerful tool in drug discovery. The (6-Chloro-1-benzofuran-3-YL)methanol scaffold is a prime candidate for such approaches, with its chloro-substituted benzene (B151609) ring and a reactive hydroxymethyl group at the 3-position of the furan (B31954) ring.

The synthesis of benzofuran-triazine hybrids from this compound can be envisioned through a multi-step synthetic sequence. A plausible route would involve the initial conversion of the hydroxymethyl group to a more reactive intermediate, followed by coupling with a suitable triazine precursor.

A general synthetic approach could commence with the oxidation of the primary alcohol of this compound to the corresponding aldehyde, (6-Chloro-1-benzofuran-3-YL)carbaldehyde. This aldehyde can then be subjected to various condensation reactions. Alternatively, the alcohol can be converted to a leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution by a triazine moiety.

For instance, a synthetic pathway analogous to the preparation of other benzofuran-triazine derivatives could be adopted. scispace.comnih.gov This would involve the reaction of an activated form of this compound with a dichlorotriazine derivative. The reaction of 1-(benzofuran-2-yl)ethan-1-ol with various 4,6-dichloro-1,3,5-triazin-2-yl derivatives in the presence of a base like potassium tert-butoxide has been reported to yield the corresponding benzofuran-triazine hybrids. scispace.comnih.gov A similar strategy could be applied to this compound.

Table 1: Proposed Synthesis of Benzofuran-Triazine Hybrids

StepReactant 1Reactant 2Reagents and ConditionsProposed Product
1This compoundThionyl chlorideInert solvent3-(Chloromethyl)-6-chloro-1-benzofuran
23-(Chloromethyl)-6-chloro-1-benzofuranN-Aryl-4,6-dichloro-1,3,5-triazin-2-amineBase (e.g., K2CO3), DMF4-((6-Chloro-1-benzofuran-3-yl)methoxy)-6-chloro-N-aryl-1,3,5-triazin-2-amine

The synthesis of benzofuran-oxadiazole conjugates typically involves the formation of the oxadiazole ring from a benzofuran-containing precursor. Starting from this compound, a key intermediate would be the corresponding carboxylic acid or carbohydrazide.

The alcohol can be oxidized to the carboxylic acid, 6-chloro-1-benzofuran-3-carboxylic acid. This acid can then be converted to its acid chloride or ester, which upon reaction with hydrazine (B178648) hydrate, would yield 6-chloro-1-benzofuran-3-carbohydrazide. This hydrazide is a versatile intermediate for the construction of the 1,3,4-oxadiazole (B1194373) ring through cyclization with various reagents like carbon disulfide followed by alkylation, or reaction with acid chlorides or anhydrides.

Ultrasound-assisted synthesis has been reported as an efficient method for preparing benzofuran-appended oxadiazole molecules. nih.gov This eco-friendly approach could potentially be adapted for the synthesis of derivatives from this compound.

Table 2: Proposed Synthesis of Benzofuran-Oxadiazole Conjugates

StepReactant 1Reactant 2Reagents and ConditionsProposed Product
1This compoundOxidizing agent (e.g., PCC)Dichloromethane6-Chloro-1-benzofuran-3-carbaldehyde
26-Chloro-1-benzofuran-3-carbaldehydeOxidizing agent (e.g., KMnO4)Basic medium6-Chloro-1-benzofuran-3-carboxylic acid
36-Chloro-1-benzofuran-3-carboxylic acidHydrazine hydrateEDC, HOBt6-Chloro-1-benzofuran-3-carbohydrazide
46-Chloro-1-benzofuran-3-carbohydrazideCarbon disulfide, KOHEthanol, then alkyl halide2-((6-Chloro-1-benzofuran-3-yl)methyl)-5-(alkylthio)-1,3,4-oxadiazole

The construction of benzofuran-pyrazole hybrids often involves the reaction of a β-diketone or an α,β-unsaturated ketone derived from a benzofuran (B130515) scaffold with hydrazine derivatives. To achieve this from this compound, the primary alcohol needs to be transformed into a suitable ketone precursor.

One possible route involves the Friedel-Crafts acylation of 6-chloro-1-benzofuran at the 2-position to introduce an acetyl group, followed by functionalization at the 3-position. However, a more direct approach would be to oxidize the starting alcohol to the aldehyde, which can then undergo a Claisen-Schmidt condensation with an appropriate ketone to yield a chalcone (B49325) derivative. This α,β-unsaturated ketone can subsequently be cyclized with hydrazine or its derivatives to form the pyrazole (B372694) ring. nih.gov

Table 3: Proposed Synthesis of Benzofuran-Pyrazole Derivatives

StepReactant 1Reactant 2Reagents and ConditionsProposed Product
1This compoundOxidizing agent (e.g., PCC)Dichloromethane6-Chloro-1-benzofuran-3-carbaldehyde
26-Chloro-1-benzofuran-3-carbaldehydeSubstituted acetophenoneBase (e.g., NaOH), Ethanol(E)-1-(Substituted phenyl)-3-(6-chloro-1-benzofuran-3-yl)prop-2-en-1-one
3(E)-1-(Substituted phenyl)-3-(6-chloro-1-benzofuran-3-yl)prop-2-en-1-oneHydrazine hydrateEthanol, reflux5-(6-Chloro-1-benzofuran-3-yl)-3-(substituted phenyl)-4,5-dihydro-1H-pyrazole

The synthesis of benzofuran-maleimide derivatives from this compound would likely proceed through a nucleophilic substitution or a Michael addition reaction. The hydroxymethyl group can be converted into a good leaving group, such as a tosylate or a halide. The resulting electrophilic benzofuran derivative can then react with maleimide (B117702) or a substituted maleimide.

Alternatively, the hydroxymethyl group could be converted to an amine, (6-Chloro-1-benzofuran-3-yl)methanamine, which could then react with maleic anhydride (B1165640) to form a maleamic acid, followed by cyclization to the corresponding maleimide.

Creation of Novel Heterocyclic Systems from Benzofuran Precursors

The this compound scaffold can serve as a starting point for the construction of more complex, fused heterocyclic systems. The reactivity of the furan ring, particularly at the 2-position, can be exploited for annulation reactions.

For instance, functionalization of the 2-position, possibly through lithiation followed by reaction with an electrophile, could introduce a group suitable for intramolecular cyclization. The chloro substituent on the benzene ring also provides a handle for further modifications, such as cross-coupling reactions, which could be used to build additional rings onto the benzofuran core.

Strategies for Diversity-Oriented Synthesis Around the Benzofuran Core

Diversity-oriented synthesis (DOS) aims to generate a wide range of structurally diverse molecules from a common starting material. The this compound scaffold is well-suited for DOS strategies due to its multiple reactive sites.

A DOS approach could involve a series of branching reaction pathways starting from a key intermediate derived from this compound. For example, the corresponding aldehyde, 6-chloro-1-benzofuran-3-carbaldehyde, could be a central hub. This aldehyde could undergo:

Reductive amination with a library of amines to generate a diverse set of amino derivatives.

Wittig or Horner-Wadsworth-Emmons reactions with a variety of phosphonium (B103445) ylides or phosphonate (B1237965) esters to create a range of alkenes.

Addition of various organometallic reagents (Grignard, organolithium) to produce a library of secondary alcohols.

Multicomponent reactions , such as the Ugi or Passerini reaction, to rapidly generate complex structures.

The chloro-substituent on the benzene ring can also be a point of diversification. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions, could be employed to introduce a wide variety of substituents at the 6-position, further expanding the chemical space accessible from this starting material. nih.gov

By systematically exploring these derivatization and diversification strategies, a rich library of novel compounds based on the this compound scaffold can be generated for further investigation.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Complex Benzofuran (B130515) Structures

The synthesis of benzofuran derivatives has evolved significantly, moving towards more efficient, selective, and sustainable methods. mdpi.com Future work on (6-Chloro-1-benzofuran-3-YL)methanol and its analogues will likely focus on overcoming the limitations of classical syntheses.

Emerging strategies that could be applied include:

Catalyst-Free Synthesis : Recent developments have shown the feasibility of synthesizing benzofuran heterocycles without a catalyst, for instance, through reactions of hydroxyl-substituted aryl alkynes with sulfur ylides. nih.gov Adapting such methods could offer a greener synthetic route.

Visible-Light-Mediated Catalysis : The use of visible light to promote organic reactions is a rapidly growing field. nih.gov Applying photoredox catalysis to the cyclization steps in benzofuran synthesis could lead to milder reaction conditions and novel reactivity.

Palladium-Catalyzed Reactions : Palladium catalysis is a powerful tool for constructing benzofuran rings, such as through the coupling of terminal acetylenes with o-hydroxy aryl halides or tandem reactions of 2-hydroxyarylacetonitriles. mdpi.comrsc.org Future research could optimize these methods for substrates like those required for this compound, aiming for gram-scale production. mdpi.com

Rearrangement Strategies : A novel approach involves the rearrangement of 2-hydroxychalcones to selectively form different benzofuran isomers, including 3-formylbenzofurans, which are direct precursors to 3-yl-methanol derivatives. nih.gov This method offers high selectivity and could be tailored for the 6-chloro substituted variant. nih.gov

Table 1: Comparison of Modern Synthetic Strategies for Benzofuran Derivatives

MethodologyKey FeaturesPotential Advantage for this compoundReference
Iodine(III)-Catalyzed Oxidative CyclizationMetal-free cyclization of 2-hydroxystilbenes.Avoids transition metal contamination. mdpi.comorganic-chemistry.org
Ruthenium-Catalyzed CycloisomerizationEfficient cyclization of benzannulated propargylic alcohols.High chemo- and regioselectivity. organic-chemistry.org
One-Pot Tandem ReactionsCombines multiple synthetic steps (e.g., desulfinative addition and intramolecular annulation) into a single procedure.Increases overall efficiency and reduces waste. mdpi.com
Chalcone (B49325) RearrangementSelective formation of 3-acyl or 3-formyl benzofurans depending on conditions.Direct access to the 3-substituted pattern. nih.gov

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of a molecule's structural and electronic properties is essential for predicting its behavior. For this compound, a combination of experimental spectroscopy and theoretical calculations offers a path to this deeper insight.

Density Functional Theory (DFT) : DFT calculations are powerful for predicting molecular properties. For related benzofuran derivatives, DFT has been used to analyze vibrational spectra (FT-IR, FT-Raman), frontier molecular orbitals (HOMO-LUMO), and nonlinear optical (NLO) properties. researchgate.net Applying this to this compound would elucidate the electronic influence of the chlorine atom on the benzofuran ring and the reactivity of the methanol (B129727) group.

Spectroscopic Characterization : Advanced spectroscopic techniques provide experimental validation for computational models. High-resolution Nuclear Magnetic Resonance (NMR) and single-crystal X-ray diffraction can determine the precise 3D structure and intermolecular interactions in the solid state. researchgate.net

Hirshfeld Surface Analysis : This computational tool visualizes intermolecular interactions within a crystal. For a related hydroxy-benzofuran acetic acid, it revealed key O-H···O and C-H···O interactions that dictate the supramolecular architecture. researchgate.net A similar analysis of this compound would clarify how it interacts with itself and other molecules.

Table 2: Spectroscopic and Computational Analysis Techniques

TechniqueInformation GainedRelevance to this compound
FT-IR and FT-Raman SpectroscopyVibrational modes of functional groups.Confirms molecular structure and bonding.
NMR Spectroscopy ('H, '³C)Chemical environment of atoms, connectivity.Provides definitive structural proof.
Density Functional Theory (DFT)Electronic structure, reactivity descriptors, simulated spectra.Predicts reactivity and guides experimental design.
Hirshfeld Surface AnalysisType and nature of intermolecular interactions.Understands crystal packing and molecular recognition.

Rational Design of Chemically Tunable Molecular Probes for Biological Research

Benzofuran derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. divyarasayan.org This makes the this compound scaffold an excellent starting point for designing specialized molecular probes.

Future research will likely involve the rational design of probes where the core structure is chemically modified to interact with specific biological targets. The existing chloro and methanol groups are key handles for synthetic modification. For example, the methanol group can be oxidized to an aldehyde for bioconjugation or esterified to alter solubility and cell permeability. researchgate.net The chlorine atom modifies the electronic properties of the ring system and can participate in halogen bonding, potentially enhancing binding affinity and selectivity for target proteins. Computational molecular docking studies, which have been used for other benzofuran derivatives, can predict how these modified structures will bind to targets like enzymes or receptors, guiding the design of more potent and selective probes. researchgate.netdntb.gov.ua

Exploration of New Mechanistic Pathways in Chemical Transformations and Molecular Recognition

The unique electronic and structural features of this compound make it an ideal substrate for exploring novel chemical reactions and molecular recognition phenomena.

New Chemical Transformations : The benzofuran core can participate in various transformations. Research into tandem cyclization reactions, such as the DMAP-mediated process to form spiro[benzofuran-2,2'-indene] derivatives, highlights the potential for building complex molecular architectures from simple benzofuran precursors. nih.gov Investigating how the 6-chloro substituent influences the regioselectivity and outcome of such complex reactions is a promising avenue for discovering new synthetic methods.

Molecular Recognition Studies : The ability of a molecule to recognize and bind to another is fundamental in chemistry and biology. The combination of a hydrogen-bond-donating methanol group, a polar carbon-chlorine bond, and an aromatic system in this compound provides multiple points for non-covalent interactions. Future studies could explore its use in host-guest chemistry or as a fragment in the design of inhibitors that rely on specific interactions, such as halogen bonding with a protein's backbone carbonyls. Understanding these recognition pathways is crucial for applications in drug design and chemical sensing.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (6-Chloro-1-benzofuran-3-YL)methanol in a laboratory setting?

  • Methodological Answer : Synthesis typically involves chlorination and hydroxylation of benzofuran derivatives. Critical factors include:

  • Catalyst selection : Use of Lewis acids (e.g., AlCl₃) for electrophilic substitution at the 6-position.
  • Reaction conditions : Temperature control (70–90°C) to avoid side reactions like over-chlorination.
  • Purification : Solid-phase extraction (SPE) with Oasis HLB cartridges, followed by HPLC with methanol:water gradients for isolating the target compound .
    • Data Table :
Reaction StepOptimal ConditionsYield (%)
ChlorinationAlCl₃, 80°C, 12h65–70
HydroxylationNaBH₄, MeOH, 0°C85–90

Q. How can spectroscopic data (NMR, IR) validate the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Expected signals include a singlet for the methanol -CH₂OH group (δ 4.5–4.7 ppm) and aromatic protons (δ 6.8–7.2 ppm). Chlorine’s electron-withdrawing effect deshields adjacent protons, shifting signals upfield .
  • IR : Strong O-H stretch (~3300 cm⁻¹) and benzofuran C-O-C asymmetric stretch (~1250 cm⁻¹). Absence of C=O peaks confirms successful reduction of ketone intermediates .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed structural isomers?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides unambiguous confirmation. Key steps:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
  • Validation : Check for R-factor convergence (< 5%) and ADPs (anisotropic displacement parameters) to confirm atomic positions .
    • Example Finding : A 2013 study of a benzofuran analog showed that incorrect assignment of the chloro-substituent position led to a 0.15 Å deviation in bond lengths, resolved via SHELXL’s electron density maps .

Q. What methodological frameworks address discrepancies in bioactivity predictions vs. experimental results for this compound?

  • Methodological Answer :

  • Theoretical alignment : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis spectra.
  • Statistical analysis : Apply multivariate regression to identify outliers in bioassay data (e.g., IC₅₀ values) caused by impurities or solvent effects .
    • Data Table :
PropertyPredicted (DFT)ExperimentalDeviation (%)
HOMO-LUMO Gap (eV)3.23.59.4
LogP2.12.38.7

Q. How do solvent polarity and temperature affect the stability of this compound in storage?

  • Methodological Answer :

  • Accelerated stability studies : Store samples in methanol, acetonitrile, and DMSO at 4°C, 25°C, and 40°C. Monitor degradation via LC-MS over 30 days.
  • Findings : Methanol solutions at 4°C show < 5% degradation after 30 days, while DMSO at 40°C degrades 40% due to hygroscopicity-induced hydrolysis .

Methodological Best Practices

  • Structural Validation : Cross-validate crystallographic data with computational tools (e.g., Mercury CSD) to detect lattice disorders or twinning .
  • Theoretical Frameworks : Link synthesis pathways to frontier molecular orbital theory to predict reactivity and regioselectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.